molecular formula C10H13N3S B14862670 2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile

2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B14862670
M. Wt: 207.30 g/mol
InChI Key: SJEHVGYXSZBBAF-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile is a synthetic organic compound that features an azetidine ring, a thiophene ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl(methyl)amino)-2-(thiophen-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Addition of the Nitrile Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The azetidine ring and thiophene ring might participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, it might be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)acetonitrile: Lacks the thiophene ring.

    2-(Thiophen-2-yl)acetonitrile: Lacks the azetidine ring.

    2-(Azetidin-3-yl(methyl)amino)acetonitrile: Lacks the thiophene ring.

Uniqueness

The presence of both the azetidine and thiophene rings, along with the nitrile group, might confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-[azetidin-3-yl(methyl)amino]-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C10H13N3S/c1-13(8-6-12-7-8)9(5-11)10-3-2-4-14-10/h2-4,8-9,12H,6-7H2,1H3

InChI Key

SJEHVGYXSZBBAF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CNC1)C(C#N)C2=CC=CS2

Origin of Product

United States

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